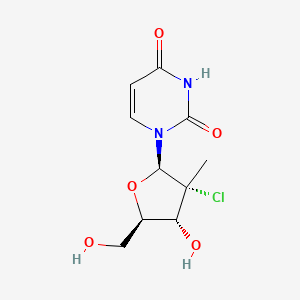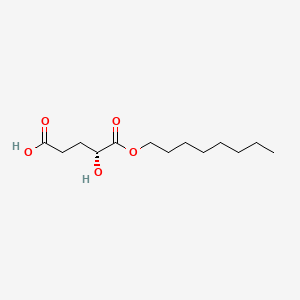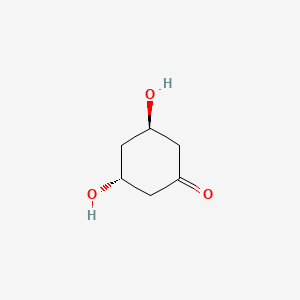
(3R,5R)-3,5-Dihydroxycyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-3,5-Dihydroxycyclohexan-1-one, also known as DHC, is a cyclic ketone that has been the subject of extensive scientific research in recent years. This compound has gained attention due to its potential applications in the fields of medicine, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of (3R,5R)-3,5-Dihydroxycyclohexan-1-one is complex and not fully understood. However, it is believed to work by inhibiting the production of certain enzymes and proteins that play a role in inflammation and cancer growth. It may also work by modulating the activity of certain receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
(3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have antimicrobial properties, making it a potential alternative to traditional antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3R,5R)-3,5-Dihydroxycyclohexan-1-one in lab experiments is its low cost and availability. It can be easily synthesized using microorganisms or chemical reactions, making it a cost-effective alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
Direcciones Futuras
There are many future directions for research on (3R,5R)-3,5-Dihydroxycyclohexan-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an alternative to traditional pesticides in agriculture. In addition, further studies are needed to fully understand the mechanism of action of (3R,5R)-3,5-Dihydroxycyclohexan-1-one and its potential applications in materials science.
Métodos De Síntesis
The synthesis of (3R,5R)-3,5-Dihydroxycyclohexan-1-one can be achieved through a variety of methods, including enzymatic and chemical processes. One common method involves the use of microorganisms such as bacteria or fungi to produce the compound. This method is preferred due to its low cost and high yield. Another method involves the use of chemical reactions, such as the oxidation of cyclohexanone with potassium permanganate.
Aplicaciones Científicas De Investigación
(3R,5R)-3,5-Dihydroxycyclohexan-1-one has been extensively studied for its potential applications in various fields. In medicine, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have antimicrobial properties, making it a potential alternative to traditional pesticides. In materials science, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been studied for its potential use in the development of new polymers and materials.
Propiedades
IUPAC Name |
(3R,5R)-3,5-dihydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-1-5(8)3-6(9)2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRJYFFVLSDQFC-RFZPGFLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(=O)C[C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-3,5-Dihydroxycyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

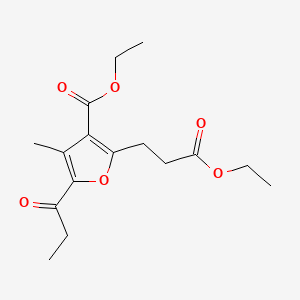
![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/no-structure.png)
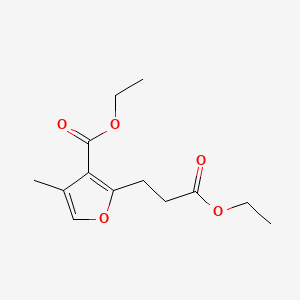
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
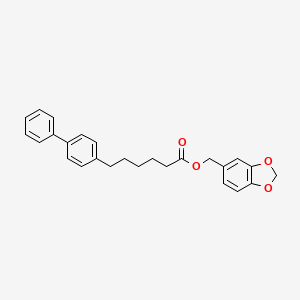
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)
![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)
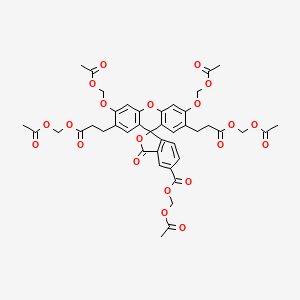
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)
